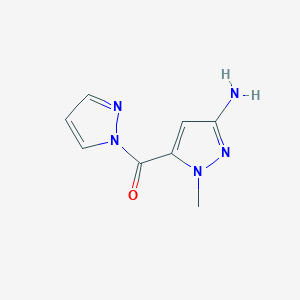

1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

(5-amino-2-methylpyrazol-3-yl)-pyrazol-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-12-6(5-7(9)11-12)8(14)13-4-2-3-10-13/h2-5H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDHUAHJOCTRGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)C(=O)N2C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of hydrazine with a 1,3-dicarbonyl compound, followed by cyclization and subsequent functionalization to introduce the desired substituents .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs scalable and efficient synthetic routes. These methods may include multicomponent reactions, cycloadditions, and catalytic processes to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of pyrazole N-oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of N-alkylated pyrazole derivatives.

Scientific Research Applications

1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to the modulation of biological processes .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their molecular characteristics, and substituent effects:

Functional Group Analysis

- Pyrazolylcarbonyl Group (Target Compound) : Introduces polarity and hydrogen-bonding capacity, making it suitable for interactions with biological targets like enzymes. This group is absent in phenyl () or trifluoromethyl derivatives (), which prioritize lipophilicity or electron-withdrawing effects.

- The positional isomerism (C3 vs. C5) may influence binding specificity.

- Adamantyl Group () : A bulky, lipophilic substituent that enhances blood-brain barrier penetration, making it relevant for neurological targets.

Biological Activity

1-Methyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structural configuration that may influence its interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C8H9N5O |

| Molecular Weight | 191.19 g/mol |

| CAS Number | 1856018-75-1 |

| Boiling Point | Predicted: 467.6 ± 55.0 °C |

| Density | 1.48 g/cm³ |

This compound is characterized by two pyrazole rings and a carbonyl group, which may play a critical role in its biological activity.

Antitumor Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study focused on various pyrazole derivatives demonstrated their effectiveness against specific cancer cell lines, particularly those expressing mutated BRAF(V600E) and EGFR pathways. The compound's mechanism likely involves the inhibition of these oncogenic pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), which are critical mediators in inflammatory responses. In vitro assays have shown that this compound can significantly reduce inflammation markers in cell cultures exposed to lipopolysaccharides (LPS) .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. It has been shown to interact with various enzymes involved in metabolic pathways, possibly through competitive inhibition mechanisms. For example, studies suggest that the compound may inhibit xanthine oxidase, an enzyme linked to oxidative stress and inflammation .

Antimicrobial Properties

There is emerging evidence supporting the antimicrobial activity of pyrazole derivatives. Specifically, compounds similar to this compound have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with essential metabolic processes .

Study on Anticancer Activity

A notable study evaluated the anticancer effects of various pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain pyrazole compounds exhibited synergistic effects when combined with doxorubicin, enhancing cytotoxicity compared to the drug alone. This suggests a promising avenue for developing combination therapies involving pyrazole derivatives .

Anti-inflammatory Mechanism Investigation

In another research effort, the anti-inflammatory effects of pyrazole derivatives were assessed in animal models of arthritis. The findings revealed that treatment with these compounds led to significant reductions in joint swelling and pain, correlating with decreased levels of inflammatory cytokines in serum samples .

Q & A

Q. What are the established synthetic routes for 1-methyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of propenones with hydrazine derivatives, followed by functional group modifications. For example, Vilsmeier-Haack formylation (using POCl₃ and DMF) is employed to introduce carbonyl groups to pyrazole cores . Intermediate characterization relies on ¹H/¹³C NMR , FT-IR , and mass spectrometry to confirm regiochemistry and purity. Single-crystal X-ray diffraction is used for unambiguous structural confirmation .

Q. How is the compound’s reactivity explored in functionalization reactions?

- Methodological Answer : The pyrazole backbone undergoes oxidation (e.g., with KMnO₄ or H₂O₂ to form N-oxides) and reduction (e.g., NaBH₄/LiAlH₄ for amine derivatives). Substituents like the 1H-pyrazol-1-ylcarbonyl group enable nucleophilic acyl substitution, useful for coupling with amines or alcohols. Reaction optimization requires pH control (acidic/basic conditions) and catalysts (e.g., CuBr for Ullmann-type couplings) .

Q. What spectroscopic techniques are critical for verifying structural integrity?

- Methodological Answer :

- ¹H NMR : Identifies proton environments (e.g., NH₂ at δ 4.8–5.2 ppm, pyrazole protons at δ 6.5–7.5 ppm) .

- X-ray crystallography : Resolves bond angles and torsional strain in the pyrazole ring (e.g., dihedral angles <5° indicate planarity) .

- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 215 for a methyl-substituted analog) .

Q. What in vitro assays are used to screen for biological activity?

- Methodological Answer : Common assays include:

- Anti-inflammatory : COX-2 inhibition (IC₅₀) via ELISA.

- Antimicrobial : Agar dilution for MIC determination against S. aureus or E. coli.

- Analgesic : Tail-flick or acetic acid writhing tests in rodent models .

Advanced Research Questions

Q. How can reaction yields be optimized for copper-catalyzed coupling steps?

- Methodological Answer : Key parameters include:

Q. How do substituents at the 1- and 5-positions influence pharmacological activity?

- Methodological Answer :

- 1-Methyl group : Enhances metabolic stability by reducing CYP450 oxidation.

- 5-(Pyrazol-1-ylcarbonyl) : Introduces hydrogen-bonding sites for target binding (e.g., kinase ATP pockets).

SAR studies show that bulkier 1-substituents (e.g., cyclopropyl) decrease solubility but improve selectivity .

Q. How are contradictory spectral data resolved during structure elucidation?

- Methodological Answer : Discrepancies between calculated (DFT) and experimental NMR shifts arise from solvent effects or tautomerism. Strategies include:

- Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency.

- Variable-temperature NMR : Identifies dynamic processes (e.g., ring flipping).

- 2D NMR (COSY, NOESY) : Assigns proton-proton correlations in crowded spectra .

Q. What alternative synthetic pathways avoid harsh reagents like POCl₃?

- Methodological Answer :

Q. How is DFT modeling applied to predict reactivity and tautomeric stability?

- Methodological Answer : B3LYP/6-31G(d) calculations predict:

Q. What protocols ensure compound stability during long-term storage?

- Methodological Answer :

- Storage conditions : -20°C under argon in amber vials (prevents photodegradation).

- Stabilizers : Add 0.1% BHT to inhibit radical oxidation.

- Purity checks : Monthly HPLC analysis (C18 column, 90:10 H₂O:MeCN) to monitor degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.